molecular formula C7H3F3N2 B6312004 (3,5,6-Trifluoropyridin-2-yl)acetonitrile CAS No. 1858257-13-2

(3,5,6-Trifluoropyridin-2-yl)acetonitrile

Cat. No.: B6312004
CAS No.: 1858257-13-2
M. Wt: 172.11 g/mol
InChI Key: VACPZETZDKJZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5,6-Trifluoropyridin-2-yl)acetonitrile: is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its complex molecular structure and offers burstiness in various applications such as drug synthesis, organic reactions, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production methods for (3,5,6-Trifluoropyridin-2-yl)acetonitrile are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3,5,6-Trifluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

    Addition Reactions: The nitrile group can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, amines, and thiols are commonly used nucleophiles.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Chemistry: (3,5,6-Trifluoropyridin-2-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated structure can improve the stability and efficacy of these products .

Mechanism of Action

The mechanism of action of (3,5,6-Trifluoropyridin-2-yl)acetonitrile involves its interaction with molecular targets through its fluorine atoms and nitrile group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    (3,5,6-Trifluoropyridin-2-yl)acetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

    Pentafluoropyridine: Contains five fluorine atoms on the pyridine ring, making it more reactive in nucleophilic substitution reactions.

Uniqueness: (3,5,6-Trifluoropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of a nitrile group. This combination of features provides distinct reactivity and applications compared to other fluorinated pyridines.

Properties

IUPAC Name

2-(3,5,6-trifluoropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-4-3-5(9)7(10)12-6(4)1-2-11/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPZETZDKJZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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